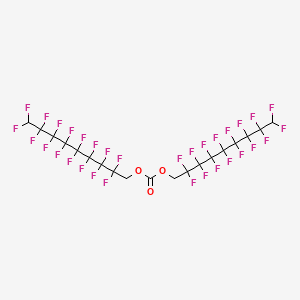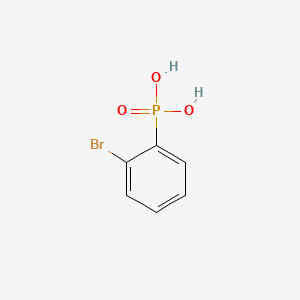
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(tert-pentyl)-4-ethoxycyclohexane , is a cyclic hydrocarbon with the chemical formula C₁₁H₂₂ . It belongs to the class of cycloalkanes and features a cyclohexane ring substituted with tert-pentyl (1,1-dimethylpropyl) and ethoxy (C₂H₅O) groups. The compound exists in a cis configuration, where the tert-pentyl and ethoxy groups are on the same side of the ring .
Méthodes De Préparation
Synthetic Routes:: The synthesis of cis-1-(tert-pentyl)-4-ethoxycyclohexane involves several synthetic routes. One common method is the alkylation of cyclohexanone with tert-pentyl bromide, followed by reduction of the resulting ketone using sodium borohydride. Ethoxylation can then be achieved by reacting the intermediate with ethanol and an acid catalyst.
Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial-scale synthesis are proprietary and may not be widely available.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: cis-1-(tert-pentyl)-4-ethoxycyclohexane can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone intermediate during synthesis is a crucial step.
Substitution: The tert-pentyl group can be substituted under appropriate conditions.
- Alkylation: tert-pentyl bromide, base (e.g., potassium carbonate)
- Reduction: Sodium borohydride
- Ethoxylation: Ethanol, acid catalyst (e.g., sulfuric acid)
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield alcohol or ketone derivatives, while substitution can lead to various tert-pentyl-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cis-1-(tert-pentyl)-4-ethoxycyclohexane finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical applications.
Chemical Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Cis-1-(tert-pentyl)-4-ethoxycyclohexane shares similarities with other cyclohexane derivatives, such as:
Cyclohexane, (1,1-dimethylethyl)-: Features a tert-butyl group instead of tert-pentyl.
Cyclohexane, 1,3-dimethyl-, cis-: Contains two methyl groups in a cis configuration.
Its uniqueness lies in the combination of the tert-pentyl and ethoxy substituents.
Propriétés
Numéro CAS |
181258-89-9 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


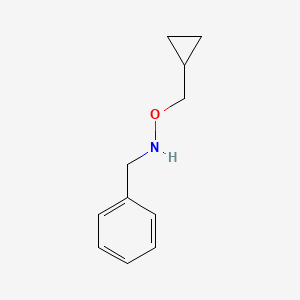

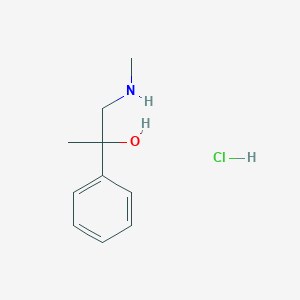

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
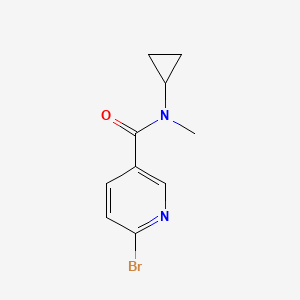

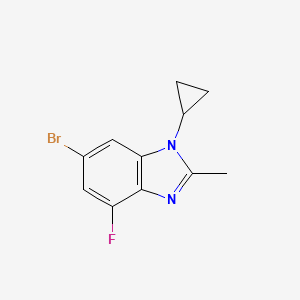
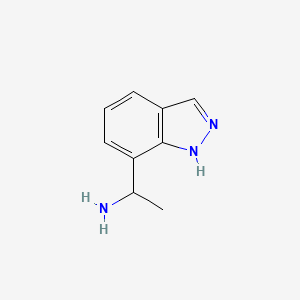
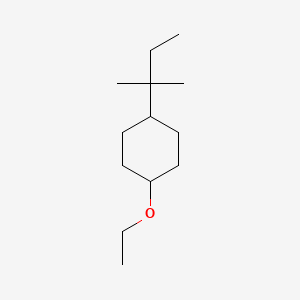
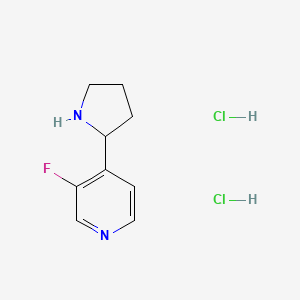
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
